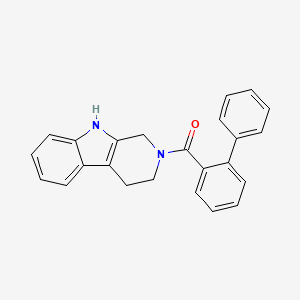

Indole-based analog 12

Description

Structure

3D Structure

Properties

Molecular Formula |

C24H20N2O |

|---|---|

Molecular Weight |

352.4 g/mol |

IUPAC Name |

(2-phenylphenyl)-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone |

InChI |

InChI=1S/C24H20N2O/c27-24(21-12-5-4-10-18(21)17-8-2-1-3-9-17)26-15-14-20-19-11-6-7-13-22(19)25-23(20)16-26/h1-13,25H,14-16H2 |

InChI Key |

UCWAWBWZKYMCRY-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)C4=CC=CC=C4C5=CC=CC=C5 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Indole Based Analogues

Diverse Approaches to Indole (B1671886) Ring System Construction

The synthesis of the core indole ring system can be achieved through numerous strategies, ranging from century-old classic name reactions to modern catalytic transformations. These methods provide access to a wide variety of substitution patterns on the heterocyclic core.

Catalytic Strategies (e.g., Palladium-Catalyzed Reactions)

Palladium catalysis has become an indispensable tool in organic synthesis, offering mild and efficient routes to construct indole rings. rsc.orgnih.gov These strategies often involve the formation of key carbon-carbon (C-C) or carbon-nitrogen (C-N) bonds.

Notable palladium-catalyzed indole syntheses include:

Larock Indole Synthesis: This method involves the reaction of 2-haloanilines with alkynes, catalyzed by a palladium complex, to form the indole ring in a single step. nih.gov

Buchwald-Hartwig Amination: This cross-coupling reaction can be used to form the crucial aryl C-N bond. In a modification of the Fischer indole synthesis, an aryl bromide can be coupled with a hydrazone using a palladium catalyst, providing a versatile entry to the necessary precursors. nih.govorganic-chemistry.org This approach avoids the need to isolate potentially sensitive aryl hydrazines.

C-H Activation/Functionalization: More recent strategies focus on the direct functionalization of carbon-hydrogen bonds. Palladium catalysts can facilitate the intramolecular cyclization of substrates like N-alkenoylindoles or o-allylanilines to construct the indole or related fused ring systems. organic-chemistry.orgbeilstein-journals.org

| Strategy Name | Starting Materials | Key Transformation | Reference |

|---|---|---|---|

| Buchwald Modification (Fischer) | Aryl Bromide + Hydrazone | Pd-catalyzed C-N coupling to form N-aryl hydrazone | organic-chemistry.org |

| Larock Indole Synthesis | o-Haloaniline + Alkyne | Pd-catalyzed annulation | nih.gov |

| Mori-Ban Synthesis | o-Alkenylaniline derivative | Pd-catalyzed intramolecular cyclization | nih.gov |

| C-H Amination | Aryl Iodide + Internal Alkyne + Amine Source | Three-component Pd-catalyzed synthesis | nih.gov |

Classic and Modified Fischer Indole Synthesis

The Fischer indole synthesis, discovered in 1883, remains one of the most well-known and widely used methods for preparing indoles. nih.govrsc.org The classic reaction involves the treatment of an arylhydrazine with an aldehyde or ketone under acidic conditions, which triggers a nih.govnih.gov-sigmatropic rearrangement to form the indole nucleus. researchgate.net

While powerful, the traditional method can be limited by the availability and stability of the starting arylhydrazines. Modern variations have been developed to overcome these limitations:

Palladium-Catalyzed Precursor Synthesis: As mentioned previously, the key N-aryl hydrazone intermediate for the Fischer synthesis can be generated in situ via palladium-catalyzed coupling of stable benzophenone (B1666685) hydrazones with aryl bromides. organic-chemistry.org

One-Pot Procedures: Researchers have developed one-step methods where alcohols are catalytically oxidized in the presence of phenylhydrazines and a Lewis acid to directly yield indoles, bypassing the need to handle the intermediate aldehydes or ketones. organic-chemistry.org

Haloarene-Based Variation: A two-step protocol allows for the conversion of readily available haloarenes into indoles. This involves a halogen-magnesium exchange followed by reaction with an azodicarboxylate and subsequent acid-catalyzed cyclization with a ketone or aldehyde. acs.org This method avoids the direct use of potentially toxic aryl hydrazines. acs.org

Condensation Reactions for Scaffold Assembly (e.g., Claisen-Schmidt Condensations)

Condensation reactions are fundamental for carbon-carbon bond formation. The Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation, is particularly effective for synthesizing α,β-unsaturated ketones, including indole-based chalcones. tandfonline.comwikipedia.org This reaction typically involves the base- or acid-catalyzed condensation of an enolizable ketone with an aromatic aldehyde that lacks an α-hydrogen. wikipedia.org

In the context of indole synthesis, this method is used to build complex scaffolds from simpler indole precursors. For example, indole-3-carboxaldehyde (B46971) can be condensed with various acetyl-pyridines or other aryl ketones to produce indole-based chalcones. nih.govnih.gov In one study, the condensation of indole-3-carboxaldehyde with 4-acetyl-pyridine yielded compound 12 , which demonstrated biological activity, highlighting the importance of this synthetic route. nih.gov

| Indole Aldehyde | Ketone | Product Type | Reference |

|---|---|---|---|

| Indole-3-carboxaldehyde | Acetophenone (B1666503) | (1H-indol-3-yl)-phenylpropenone | nih.gov |

| Indole-3-carboxaldehyde | 4-Acetyl-pyridine | (1H-indol-3-yl)(4-pyridinyl)-methanone (Compound 12) | nih.gov |

| 1-Methylindole-3-carboxaldehyde | Various Acetophenones | Indole hybrid chalcones | tandfonline.com |

| 2-Methyl-5-methoxy-indole-3-carboxaldehyde | 4-Acetyl-pyridine | Substituted Indole Chalcone (B49325) | nih.gov |

Multi-Step Chemical Transformations and Modular Synthesis

The synthesis of complex, highly functionalized indole analogues often requires multi-step reaction sequences. rsc.orgacs.org A key modern concept in this area is modular synthesis, which allows for the creation of diverse libraries of compounds by systematically varying the building blocks used in the synthesis. organic-chemistry.orgrsc.org

Key approaches include:

Modular Divergent Synthesis: A novel approach using a trifluoroacetic acid (TFA)-promoted amino-Claisen rearrangement enables the modular and divergent synthesis of highly functionalized indoles at room temperature. nih.govacs.org By simply changing the starting propargyl amines, the substitution pattern of the resulting indole can be easily adjusted. organic-chemistry.org

Multi-component Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. researchgate.netnih.gov This strategy rapidly builds molecular complexity and is used to generate diverse indole-substituted heterocycles. researchgate.net

Flow Chemistry: Continuous one-flow multi-step synthesis is increasingly used to produce active pharmaceutical ingredients. rsc.org This technique allows for the integration of multiple reaction steps, such as ozonolysis, cyclization, and amidation, into a single continuous process, improving efficiency and scalability. rsc.org

Strategic Functionalization of the Indole Nucleus

Beyond constructing the core ring system, the strategic functionalization of the pre-formed indole nucleus is critical for synthesizing target analogues. The indole ring has multiple reactive sites, and achieving regioselectivity (i.e., functionalizing a specific position) is a primary challenge.

Regioselective N-1 Functionalization

The indole nitrogen (N-1) is a common site for functionalization, but direct modification of the N-H bond can be difficult due to competing reactions at the highly nucleophilic C-3 position. acs.org Several strategies have been developed to achieve selective N-1 functionalization:

Blocking the C-3 Position: The most straightforward approach is to use an indole substrate that already has a substituent at the C-3 position, thereby blocking this competing reaction site and directing functionalization to the nitrogen. researchgate.net

Modulating Electronic Properties: Introducing an electron-withdrawing group at the C-2 position of the indole ring increases the acidity of the N-H bond, which can favor N-functionalization over C-3 functionalization. researchgate.net

Catalytic Methods: Palladium-catalyzed reactions have been developed for the direct and regioselective N-1 alkylation of indoles using allenylic carbonates. bohrium.com By carefully choosing the base and reaction conditions, the selectivity can be switched between N-1 and C-3 alkylation. bohrium.com For example, using Cs₂CO₃ at higher temperatures favors N-1 alkylation, while K₂CO₃ at room temperature can lead to C-3 products. bohrium.com

Desulfurative Functionalization: A recently developed method uses the desulfurative functionalization of β-acyl allylic sulfides with 1H-indoles to achieve switchable C-3 and N-1 allylation under mild conditions. acs.org

Substituent Effects and Position-Dependent Modification on the Indole Ring (e.g., C-2, C-3, C-5, C-7)

The biological activity of indole derivatives can be significantly modulated by the nature and position of substituents on the indole ring. nih.gov The inherent reactivity of the indole core, particularly the electron-rich pyrrole (B145914) moiety, makes positions C-2 and C-3 common sites for functionalization. scispace.comchim.it However, modifications at the C-5 and C-7 positions on the benzene (B151609) ring are also crucial for tuning the pharmacological profile of these compounds. nih.goveurekalert.org

C-2 and C-3 Positions:

Functionalization at the C-2 and C-3 positions is central to the synthesis of complex indole derivatives. semanticscholar.org The C-3 position is typically more susceptible to electrophilic substitution due to the electron density of the pyrrole ring. chim.it However, when the C-3 position is already substituted, functionalization at the C-2 position becomes more feasible. chim.it For "Indole-based analog 12," structure-activity relationship (SAR) studies have revealed that the introduction of specific moieties at these positions is critical for its activity. For instance, research on related indole analogs has shown that methyl substitution at the N-1 position can enhance antiproliferative activities by as much as 60-fold compared to the unsubstituted counterpart. semanticscholar.org In contrast, olefin substitutions at the C-3 position have been found to result in lesser activity. semanticscholar.org

The cytotoxicity of certain indole analogs has been shown to be highly dependent on the substituent at the C-3 position. semanticscholar.orgnih.gov In a series of amino-acetamide derivatives, compounds with this moiety at C-3 exhibited strong anti-proliferative activities, with the specific substitution pattern on the phenyl ring of the amino-acetamide group further influencing potency. semanticscholar.org

C-5 and C-7 Positions:

Modifications on the benzenoid part of the indole ring, such as at the C-5 and C-7 positions, also play a pivotal role. nih.gov Research on celastrol-indole derivatives has indicated that while substitutions at the C-5 position can enhance anti-tumor activity, introducing a substituent at the C-7 position can significantly diminish it. nih.gov In another study involving indole-based hybrids, the activity sequence was found to be highly dependent on the substituent at the C-5 and C-6 positions, with methoxy (B1213986) and halogen groups showing varied effects. nih.gov Specifically, the order of activity was reported as 6-OCH₃ > 6-F > 6-Br > 5-OCH₃ > 6-Cl > 5-Cl > 5-H. nih.gov

The following table summarizes the observed effects of substituents at different positions on the indole ring based on studies of various indole analogs.

| Position | Substituent Type | Observed Effect on Activity |

| C-2 | Aryl groups | Can be introduced via Pd-catalyzed C-H activation, leading to arylated indoles. chim.it |

| C-3 | Amino-acetamide | Derivatives with this moiety showed strong anti-proliferative activities. semanticscholar.org |

| C-3 | Olefins | Exhibited lesser activities in some studies. semanticscholar.org |

| C-5 | Methoxy (OCH₃) | Can enhance anti-tumor activity, but is position-dependent relative to C-6. nih.gov |

| C-5 | Halogens (Cl, Br, F) | Can modulate activity, with the effect depending on the specific halogen and its position. nih.gov |

| C-7 | Various substituents | Introduction of a substituent at this position has been shown to greatly reduce anti-proliferative activity in some series. nih.gov |

Design and Synthesis of Indole-Based Hybrids and Conjugates

Molecular hybridization is a powerful strategy in drug discovery that involves combining two or more pharmacophores to create a single molecule with potentially enhanced activity or a dual mode of action. researchgate.netmdpi.com The indole scaffold is frequently used in this approach to generate novel hybrid compounds. researchgate.net

Indole-Chalcone Hybrids:

One common class of indole hybrids are the indole-chalcones, which merge the indole moiety with the chalcone backbone (1,3-diaryl-2-propen-1-one). mdpi.commdpi.com These hybrids have been synthesized through methods like the Claisen-Schmidt condensation, which involves the reaction of substituted indole-3-carboxaldehydes with various acetophenones. mdpi.com A more recent and efficient approach involves a one-pot, microwave-assisted synthesis using a Boc-protected 1-Boc-3-formylindole and acetophenone derivatives. mdpi.compreprints.orgpreprints.orgresearchgate.net This method is advantageous as the thermolysis during the reaction also deprotects the Boc group, yielding the final hybrid in a single step. mdpi.com

Indole-Thiazole and Indole-Pyrimidine Hybrids:

Other important hybrids include those combining indole with other heterocyclic rings like thiazole (B1198619) and pyrimidine. The synthesis of indole-thiazole conjugates has been achieved through multicomponent reactions, for example, by reacting thiosemicarbazide, an isatin (B1672199) derivative, and an N-substituted bromoacetyl compound under reflux. researchgate.netresearcher.life This approach allows for the efficient construction of complex thiazolyl-indolin-2-one structures. researchgate.net

Similarly, indole-pyrimidine hybrids have been synthesized via efficient one-pot multistep methods. nih.gov These hybrids have shown promise, with some compounds exhibiting potent activities. For instance, compound 15 from a synthesized series showed significant anti-tubulin activity. nih.gov The rationale behind creating these hybrids is to leverage the known biological activities of each constituent ring system to develop more effective agents. researchgate.netacs.org

The table below presents a summary of synthetic approaches for different indole-based hybrids.

| Hybrid Class | Synthetic Method | Starting Materials | Key Features |

| Indole-Chalcone | Microwave-assisted one-pot synthesis | 1-Boc-3-formylindole, Acetophenone derivatives | Rapid, one-pot reaction with in-situ deprotection. mdpi.compreprints.org |

| Indole-Chalcone | Claisen-Schmidt condensation | Indole-3-carboxaldehyde, Acetophenones | Base or acid-catalyzed classical condensation method. mdpi.com |

| Indole-Thiazole | Multicomponent reaction | Isatin derivatives, Thiosemicarbazide, N-(4-(2-bromoacetyl)phenyl)-4-tolyl-sulfonamide | Efficient construction of complex heterocyclic systems. researchgate.net |

| Indole-Pyrimidine | One-pot multistep synthesis | Based on a screening hit compound 1 | Led to the discovery of potent derivatives like compound 15 . nih.gov |

Pharmacological Landscapes and Biological Targets of Indole Based Analogues

Antineoplastic Activities and Associated Cellular Mechanisms

Indole-based compounds designated as "analog 12" in various studies have demonstrated significant antineoplastic, or anticancer, activities through diverse cellular mechanisms. A chalcone-indole derivative, identified as compound 12, effectively suppressed the proliferation of cancer cells with IC50 values ranging from 0.22 to 1.80 μmol/L nih.gov. Another compound, a 3-methyl-2-phenyl-1H-indole analog also labeled as 12, showed potent antiproliferative effects on A2780 ovarian cancer cells with a GI50 value of 2.2 μM nih.govacs.org. Furthermore, an arythioindole derivative, 12e, displayed clear anti-proliferative properties against various human cancer cells nih.gov. The multi-targeted tyrosine kinase inhibitor Nintedanib, also referred to as compound 12 in some literature, has shown promising efficacy against different cancer types, including prostate and ovarian cancer rsc.org.

Antineoplastic Activity of Various Compounds Designated "Analog 12"

| Compound Type | Cancer Cell Line/Model | Observed Effect | Potency (IC50/GI50) | Source |

|---|---|---|---|---|

| Chalcone-indole derivative 12 | General cancer cells | Suppressed cell proliferation | 0.22 - 1.80 μmol/L | nih.gov |

| 3-Methyl-2-phenyl-1H-indole 12 | A2780 (Ovarian) | Inhibited cell proliferation | 2.2 μM | nih.govacs.org |

| Arythioindole derivative 12e | Human cancer cells | Anti-proliferative properties | Not specified | nih.gov |

| Nintedanib (12) | Prostate, Ovarian | Delayed proliferation and growth arrest | Not specified | rsc.org |

Modulation of Multidrug Resistance Mechanisms

While the indole (B1671886) scaffold is investigated for its potential to overcome multidrug resistance in cancer, the available scientific literature does not provide specific details on this mechanism for a compound explicitly named "Indole-based analog 12."

Inhibition of Tubulin Dynamics and Cell Cycle Arrest

Disruption of microtubule formation is a proven strategy in cancer therapy. Multiple indole-based compounds referred to as "12" have been shown to target tubulin dynamics.

A chalcone-indole derivative 12 was found to efficiently prevent tubulin polymerization. This action leads to a halt in the cell division process, specifically causing cell cycle arrest in the G2/M phase nih.gov. Similarly, an arythioindole derivative, 12e, was also shown to inhibit the polymerization of tubulin in a dose-dependent manner nih.gov. This disruption of microtubule dynamics resulted in the arrest of the cell cycle in the G2/M phase, ultimately contributing to the compound's anticancer effects nih.gov.

Tubulin Inhibition and Cell Cycle Arrest by "Analog 12" Compounds

| Compound Type | Mechanism | Outcome | Source |

|---|---|---|---|

| Chalcone-indole derivative 12 | Inhibition of tubulin polymerization | G2/M phase cell cycle arrest | nih.gov |

| Arythioindole derivative 12e | Inhibition of tubulin polymerization | G2/M phase cell cycle arrest | nih.gov |

Topoisomerase Inhibition

Topoisomerases are enzymes essential for managing DNA topology during replication and transcription, making them valuable targets for cancer drugs. A study on 3-methyl-2-phenyl-1H-indole analogues identified compound 12 as an inhibitor of topoisomerase II (topo II) nih.govacs.org. In a topo II relaxation assay, compound 12 demonstrated clear inhibitory effects on the enzyme's activity at a concentration of 25 μM nih.gov. This enzymatic inhibition correlated well with its antiproliferative activity against A2780 cancer cells, suggesting that its anticancer effects are, at least in part, mediated through the disruption of topoisomerase II function nih.govacs.org.

Histone Deacetylase (HDAC) and Sirtuin Modulation

There is no specific information in the reviewed literature indicating that a compound designated "this compound" functions as a modulator of Histone Deacetylase (HDAC) or Sirtuins.

Kinase Inhibition (e.g., Tyrosine Kinases such as VEGFR, HER2, HER3, FLT3)

Kinase inhibition is a cornerstone of modern targeted cancer therapy. The compound Nintedanib, identified as compound 12 in several studies, is a multi-targeted tyrosine kinase inhibitor rsc.orgresearchgate.net. Its mechanism of action involves blocking the signaling pathways of several crucial growth factor receptors. Specifically, Nintedanib inhibits Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3), Platelet-Derived Growth Factor Receptors (PDGFR-α, -β), and Fibroblast Growth Factor Receptors (FGFR-1, -2, -3, -4) nih.gov. By inhibiting these kinases, particularly VEGFR, Nintedanib potently disrupts angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis rsc.orgnih.govrsc.org.

Kinase Inhibition Profile of Nintedanib (Compound 12)

| Compound Name | Target Kinase Families | Specific Targets | Primary Mechanism | Source |

|---|---|---|---|---|

| Nintedanib | VEGFR, PDGFR, FGFR | VEGFR-1, -2, -3; PDGFR-α, -β; FGFR-1, -2, -3, -4 | Anti-angiogenesis | rsc.orgnih.gov |

Aromatase Inhibition and Estrogen Receptor Regulation

This compound has emerged as a significant inhibitor of aromatase, an enzyme crucial for the biosynthesis of estrogens. nih.govfrontiersin.org Aromatase, a member of the cytochrome P450 superfamily, facilitates the conversion of androgens into estrogens, and its inhibition is a key strategy in managing hormone-dependent breast cancer. nih.govfrontiersin.org Research has identified this compound as a potent aromatase inhibitor, with an impressive IC50 value of 10 nM. frontiersin.org This positions it as a subject of interest for further investigation in the context of estrogen-related pathologies.

The inhibitory action of this analog on aromatase contributes to the reduction of estrogen levels, a critical factor in the proliferation of certain cancer cells. nih.govfrontiersin.org While its primary mechanism in this context is the direct inhibition of estrogen synthesis, the broader implications for estrogen receptor (ER) regulation are an area of ongoing research. Indole derivatives, as a class, have been studied for their interactions with estrogen receptors. nih.govnih.gov Some have demonstrated the ability to bind to ERs, showcasing a tolerance for various structural modifications while maintaining affinity. nih.gov However, specific data detailing the direct interaction of this compound with estrogen receptors is not extensively available in the current literature. Its role in estrogen receptor regulation is therefore primarily understood through its potent upstream effect on estrogen production via aromatase inhibition.

| Compound | IC50 (nM) |

|---|---|

| This compound | 10 |

Interference with Key Signaling Pathways (e.g., NFkB/PI3/Akt/mTOR)

Indole compounds are recognized for their capacity to modulate critical cellular signaling pathways, including the NF-κB and PI3K/Akt/mTOR pathways, which are often dysregulated in cancer. nih.govnih.gov These pathways play a pivotal role in cell proliferation, survival, and angiogenesis. nih.govfrontiersin.org While the broader class of indole derivatives has been shown to inhibit NF-κB and the PI3K/Akt/mTOR signaling cascade, specific investigations into the detailed mechanisms of this compound are still developing. nih.govnih.gov

This compound has also been identified as a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), with an IC50 value of 0.075 µM. nih.govfrontiersin.org The overexpression of iNOS is linked to inflammatory processes and the pathophysiology of various diseases. The selective inhibition of iNOS over endothelial nitric oxide synthase (eNOS) is a desirable characteristic, as it minimizes interference with the normal physiological functions of eNOS. nih.govfrontiersin.org The inhibitory effect on iNOS suggests a potential role for this compound in modulating signaling pathways associated with inflammation and cellular stress.

| Compound | IC50 (µM) | Selectivity against eNOS |

|---|---|---|

| This compound | 0.075 | >670-fold |

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral, Antitubercular)

The indole nucleus is a core structural motif in a multitude of compounds exhibiting a wide array of pharmacological activities, including antimicrobial effects. nih.gov However, specific data on the antibacterial, antifungal, antiviral, and antitubercular efficacy of This compound is not extensively detailed in the currently available research. The broader family of indole derivatives has shown promise in these areas, with various analogs demonstrating activity against different microbial strains. nih.gov

Inhibition of Bacterial Fatty Acid Synthesis (e.g., FabH protein)

Information regarding the specific inhibitory effects of This compound on bacterial fatty acid synthesis, particularly the FabH protein, is not available in the reviewed scientific literature.

Antiviral Potency (e.g., Anti-SARS-CoV-2, Anti-HIV)

There is currently no specific information available from the provided search results detailing the antiviral potency of This compound against SARS-CoV-2 or HIV.

Antimalarial Potential

Specific studies on the antimalarial potential of This compound have not been identified in the available research literature.

Anti-Inflammatory and Immunomodulatory Properties

The anti-inflammatory potential of This compound is highlighted by its potent and selective inhibition of inducible nitric oxide synthase (iNOS). nih.govfrontiersin.org Overproduction of nitric oxide by iNOS is a key factor in the inflammatory cascade and is implicated in the pathogenesis of various inflammatory conditions. By selectively inhibiting iNOS, this compound can mitigate excessive nitric oxide production, thereby exerting an anti-inflammatory effect. nih.govfrontiersin.org

The compound's high selectivity for iNOS over eNOS is particularly noteworthy, suggesting a favorable profile with a reduced likelihood of interfering with the essential physiological roles of eNOS, such as blood pressure regulation. nih.govfrontiersin.org While the direct immunomodulatory properties of this compound are yet to be fully elucidated, its targeted action on a key inflammatory enzyme indicates its potential as a modulator of the immune response.

Cyclooxygenase (COX) Inhibition (e.g., COX-2)

A fluorinated indole-based analog, designated as compound 12, was identified in a study as a potent and selective inhibitor of Cyclooxygenase-2 (COX-2). Research demonstrated that this compound exhibited an excellent efficacy for COX-2 inhibition, with a half-maximal inhibitory concentration (IC₅₀) of 0.049 μmol/L. This potency was noted to be comparable to that of the well-known COX-2 inhibitor, celecoxib, which has an IC₅₀ of 0.055 μmol/L.

Furthermore, compound 12 displayed a superior selectivity index (SI) of 253.1 compared to celecoxib's SI of 179.4, indicating a higher selectivity for COX-2 over COX-1. The study also noted that this analog had a gastric profile similar to celecoxib, with a comparable ulcer index.

Table 1: COX-2 Inhibition Profile of this compound

| Compound | Target | IC₅₀ (μmol/L) | Selectivity Index (SI) | Reference Compound | Reference IC₅₀ (μmol/L) | Reference SI |

|---|---|---|---|---|---|---|

| Fluorinated Indole Analog 12 | COX-2 | 0.049 | 253.1 | Celecoxib | 0.055 | 179.4 |

Neuropharmacological Activities

Indole-based compounds are widely investigated for their potential in treating neurological disorders due to their structural resemblance to endogenous neurotransmitters.

Currently, there is no specific research available detailing the interaction of a compound designated as "this compound" with serotonin (B10506) receptors such as 5-HT₁ₐ or 5-HT₂ₐ. While the indole scaffold is common in many serotonin receptor ligands, specific binding affinity and functional activity data for an "analog 12" are not present in the available literature. nih.govingentaconnect.commdpi.comwikipedia.org

In the field of neurodegenerative disease research, several distinct indole-based compounds labeled as "12" have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

A 2022 study reported on a series of novel indole-based hydrazide-hydrazone derivatives, designated generally as series 12. mdpi.com Within this series, compound 12b was the most potent inhibitor of acetylcholinesterase from Electrophorus electricus (eeAChE) with an IC₅₀ value of 11.33 μM. mdpi.com Meanwhile, compound 12a showed slightly less activity against eeAChE (IC₅₀ = 26.22 μM) but was the most effective inhibitor of equine BChE (eqBChE) in the series, with an IC₅₀ of 4.33 μM. mdpi.com Docking studies suggested that the NH of the indole ring and the hydrazone moiety form strong hydrogen bonds within the active sites of these cholinesterase enzymes. mdpi.com

Another investigation focused on indole-based thiadiazole derivatives. In this research, a methoxy-substituted analogue, compound 12 , demonstrated moderate to poor inhibition of both AChE and BChE, with IC₅₀ values of 14.70 ± 0.30 μM and 19.20 ± 0.30 μM, respectively, when compared against the reference drug Donepezil.

Table 2: Cholinesterase Inhibition by Various Indole-Based Analogs Designated "12"

| Compound Designation | Compound Type | Target Enzyme | IC₅₀ (μM) |

|---|---|---|---|

| 12a | Indole-based hydrazide-hydrazone | eeAChE | 26.22 |

| 12a | Indole-based hydrazide-hydrazone | eqBChE | 4.33 |

| 12b | Indole-based hydrazide-hydrazone | eeAChE | 11.33 |

| 12 | Methoxy-substituted indole-based thiadiazole | AChE | 14.70 ± 0.30 |

| 12 | Methoxy-substituted indole-based thiadiazole | BChE | 19.20 ± 0.30 |

No specific data were found in the searched literature for an indole-based analog designated as "12" exhibiting inhibitory activity against monoamine oxidase (MAO), including the MAO-B isoform. Studies on indole-based MAO inhibitors have identified potent compounds, but these are typically designated with different numbering, such as series 14 or compounds 7b and 8a. mdpi.comnu.edu.kznih.gov

An indole-based analog identified as SR144528 (12) has been reported as the first antagonist for the CB2 receptor. nih.gov This compound demonstrates a high affinity for the human CB2 receptor, with a Ki of 0.60 ± 0.13 nM. nih.gov Importantly, its affinity for the human CB1 receptor is 700-fold lower, indicating significant selectivity for the CB2 receptor over the CB1 receptor. nih.gov

Table 3: Cannabinoid Receptor Binding Affinity of Indole Analog 12 (SR144528)

| Compound | Target Receptor | Binding Affinity (Ki) | Selectivity |

|---|---|---|---|

| SR144528 (12) | Human CB2 | 0.60 ± 0.13 nM | 700-fold selectivity for CB2 over CB1 |

| Human CB1 | ~420 nM (calculated) |

Other Pharmacological Activities

Beyond neuropharmacological and anti-inflammatory targets, certain indole-based structures have been explored for their anti-cancer properties. A study on chalcone-indole derivatives identified a compound, designated as derivative 12 , that effectively suppressed the proliferation of cancer cells. nih.gov This compound was found to inhibit tubulin polymerization, a critical process for cell division, thereby inducing cell cycle arrest in the G2/M phase. nih.gov The reported IC₅₀ values for its anti-proliferative activity ranged from 0.22 to 1.80 μmol/L across various cancer cell lines. nih.gov

Table 4: Anti-proliferative Activity of Chalcone-Indole Derivative 12

| Compound | Mechanism of Action | Biological Effect | IC₅₀ Range (μmol/L) |

|---|---|---|---|

| Chalcone-indole derivative 12 | Tubulin polymerization inhibition | Cancer cell cycle arrest at G2/M phase | 0.22 - 1.80 |

Antidiabetic Activity

This compound has been evaluated for its potential as an antidiabetic agent through the inhibition of key carbohydrate-metabolizing enzymes, namely α-amylase and α-glucosidase. Inhibition of these enzymes can delay carbohydrate digestion and glucose absorption, thereby helping to manage postprandial hyperglycemia.

In a study focused on the synthesis and evaluation of indole-3-acetamides, a series of compounds were tested for their α-amylase inhibitory activity. Within this series, the compound designated as analog 12, which features an octyloxy substitution, demonstrated potent inhibition of the α-amylase enzyme. The inhibitory activity of this analog was found to be comparable to that of a similar compound in the series (compound 11) which has a para-substituted butoxy group acs.orgnih.gov.

Another investigation into hybrid indole-oxadiazole linked thiazolidinone derivatives also included a compound identified as analog 12. While the study aimed to develop effective anti-diabetic therapeutic agents, specific inhibitory values for analog 12 were not detailed in the preliminary findings mdpi.comresearchgate.net. Similarly, a study on indole-based-thiadiazole derivatives as potent inhibitors of the α-glucosidase enzyme included a compound 12, though its specific activity was not singled out in the initial reports sci-hub.box.

The available quantitative data for the antidiabetic activity of an this compound is presented below:

| Compound | Target Enzyme | IC50 Value (µM) |

| Indole-3-acetamide 12 | α-Amylase | 2.64 ± 0.1 |

Antioxidant Potential

The antioxidant capacity of this compound has been explored through its ability to scavenge free radicals and protect cells from oxidative damage. Oxidative stress is implicated in the pathogenesis of numerous diseases, making the discovery of effective antioxidants a significant therapeutic goal.

A study on a series of C-3 substituted indole derivatives identified compound 12 , which contains a pyrrolidinedithiocarbamate moiety, as having significant antioxidant properties. The antioxidant activity was assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, where compound 12 demonstrated notable efficacy nih.govresearchgate.net.

In addition to its radical scavenging ability, this analog was also evaluated for its cytoprotective effects against oxidative stress-induced hemolysis in human red blood cells (RBCs). Compound 12 was found to be one of the most effective cytoprotective agents in the series, offering substantial protection to RBCs from damage induced by an oxidizing agent nih.gov.

Conversely, a study involving hybrid uracil (B121893) derivatives containing indole moieties reported that a compound also designated as 12 , which possesses two indole groups, exhibited very low cytoprotective activity mdpi.com. This highlights the critical role that specific structural features and substitutions on the indole ring play in determining the antioxidant and cytoprotective potential of a compound.

The research findings on the antioxidant potential of Indole-based analog 12 are summarized in the table below:

| Study | Assay | Compound | Result |

| C-3 Substituted Indole Derivatives nih.gov | DPPH Radical Scavenging | 12 (with pyrrolidinedithiocarbamate moiety) | Significant antioxidant properties |

| C-3 Substituted Indole Derivatives nih.gov | Oxidative Hemolysis Inhibition | 12 (with pyrrolidinedithiocarbamate moiety) | 78% protection of red blood cells |

| Hybrid Uracil-Gramine Derivatives mdpi.com | Cytoprotective Activity | 12 (with two indole groups) | 21.28% ± 8.24 cytoprotective activity |

Hyaluronidase (B3051955) Inhibition

Hyaluronidases are enzymes that degrade hyaluronic acid, a major component of the extracellular matrix. The inhibition of these enzymes has therapeutic potential in various conditions, including inflammation and cancer.

In a comparative study of conventional and microwave-assisted synthesis of indole derivatives, the resulting compounds were tested for their hyaluronidase inhibitory activity. Among the synthesized compounds, 2-(4-hydroxyphenyl)-3-phenylindole , identified as compound 12 , was found to be the most potent inhibitor of the series mdpi.com. The study determined its half-maximal inhibitory concentration (IC50) against hyaluronidase at two different pH values.

Another research effort focused on the structure-based design of indole derivatives as hyaluronidase inhibitors also makes reference to a compound 12 . However, specific inhibitory data for this compound were not available in the reviewed literature snippets d-nb.infouni-regensburg.de.

The inhibitory activity of Indole-based analog 12 against hyaluronidase is detailed below:

| Compound | Target Enzyme | IC50 Value (µM) | pH |

| 12 (2-(4-hydroxyphenyl)-3-phenylindole) | Hyaluronidase | 107 | 7 |

| 12 (2-(4-hydroxyphenyl)-3-phenylindole) | Hyaluronidase | 107 | 3.5 |

β-Glucuronidase Inhibition

β-Glucuronidase is an enzyme that is implicated in the development of certain cancers and other diseases. Its inhibition is a target for the development of new therapeutic agents.

Further research on indole analogs as potent β-glucuronidase inhibitors also identified a compound 12 as exhibiting the highest inhibitory activity within its tested series researchgate.net. However, the precise IC50 value for this specific analog was not provided in the accessible information.

The table below summarizes the information regarding the β-glucuronidase inhibitory activity of Indole-based analog 12 .

| Study | Compound | Result |

| Indole Bearing Thiadiazole Analogs nih.govd-nb.info | 12 (2-(1H-indol-5-yl)-5-(4-nitrophenyl)-1,3,4-thiadiazole) | Part of a series with outstanding β-glucuronidase activity (IC50 range: 0.5 ± 0.08 to 38.9 ± 0.8 µM). Specific IC50 for compound 12 not provided. |

| Synthesis of Indole Analogs researchgate.net | 12 | Reported to have the highest inhibitory activity in the series. Specific IC50 value not provided. |

Structure Activity Relationship Sar and Pharmacophore Elucidation of Indole Based Analogues

Impact of Positional Substitutions on Biological Activity

The biological activity of indole-based analogues can be profoundly influenced by the nature and position of substituents on the indole (B1671886) core. Strategic modifications at the nitrogen and carbon atoms of the indole ring have led to the development of compounds with enhanced potency and selectivity for various biological targets.

Analysis of Substitutions at the Indole Nitrogen (N-1)

The nitrogen atom at position 1 (N-1) of the indole ring is a critical site for chemical modification, and substitutions at this position can significantly modulate the biological activity of the resulting analogues. The presence of a hydrogen atom at N-1 allows for hydrogen bonding interactions, which can be crucial for binding to certain receptors. However, in many cases, substitution at this position with various functional groups leads to a significant enhancement of activity.

For instance, research has shown that the introduction of a methyl group at the N-1 position can significantly enhance the anticancer activities of certain indole derivatives by as much as 60-fold compared to their unsubstituted counterparts. This suggests that the steric bulk and electronic properties of the substituent at N-1 play a pivotal role in the interaction with the target protein. Conversely, in other contexts, such as in the development of selective serotonin (B10506) reuptake inhibitors, substitution at the N-1 position with methyl or ethyl groups has been found to decrease affinity for the human serotonin transporter (hSERT), indicating that either a hydrogen-bonding interaction or limited steric tolerance exists in the binding pocket for this target.

Exploration of Substituents at Carbon Positions (C-2, C-3, C-5)

The carbon atoms of the indole ring, particularly at positions C-2, C-3, and C-5, offer fertile ground for chemical modifications that can dramatically alter the biological profile of indole-based analogues.

The C-2 position is often targeted for the introduction of various substituents to modulate activity. For example, in the context of anticonvulsant agents, the synthesis of derivatives from 2-phenyl-1H-indole has yielded compounds with significant activity. The nature of the group at C-2 can influence the molecule's ability to fit into the binding site of a target protein and can also affect its electronic properties.

The C-3 position is arguably the most reactive and frequently modified position on the indole ring. A wide variety of functional groups can be introduced at this position, leading to a diverse range of biological activities. For instance, the introduction of a methylene-bridged substituent at the C-3 position has been shown to be crucial for the antioxidant and cytoprotective activities of certain indole derivatives. The nature of the substituent directly attached to the methylene (B1212753) group at C-3 is a key determinant of the observed antioxidant activity. In the design of cannabinoid receptor agonists, structure-activity relationship studies have focused on the amide side chain at the C-3 position.

The C-5 position of the indole ring is another important site for substitution. For example, in the development of HIV-1 fusion inhibitors, substitutions at the 5-position have been explored. Furthermore, in the context of selective serotonin reuptake inhibitors, nitrile substituents at the 5-position have been shown to confer high affinity for the human serotonin transporter.

The following table summarizes the impact of substitutions at various carbon positions on the biological activity of indole-based analogues:

| Position | Type of Substituent | Resulting Biological Activity |

| C-2 | Phenyl | Anticonvulsant |

| C-3 | Methylene-bridged moieties | Antioxidant, Cytoprotective |

| C-3 | Carboxamide side chains | Cannabinoid receptor agonism |

| C-5 | Nitrile | Selective serotonin reuptake inhibition |

Role of Specific Chemical Moieties

The introduction of specific chemical moieties, such as halogens, alkyl groups, aryl carboxamides, and heterocyclic rings, onto the indole scaffold can fine-tune the biological activity of the resulting analogues.

Halogenation at various positions of the indole ring is a common strategy to enhance potency. For example, fluorinated analogs have demonstrated enhanced antitumor properties. The introduction of a fluorine atom at the 6-position of a tetrahydro-γ-carboline core (a related indole-containing structure) resulted in a potent CFTR potentiator with nanomolar activity.

Alkyl groups , particularly methyl groups, can significantly impact activity. As mentioned earlier, N-1 methylation can dramatically increase anticancer potency. The position of the methyl group is also critical; studies on the hydrodenitrogenation of indole have shown that methyl substitution on the nitrogen heterocycle weakens the hydrogenation ability due to increased steric hindrance.

Aryl carboxamides are important functional groups, particularly when attached to the C-3 position of the indole ring. These moieties have been extensively studied in the development of potent and selective cannabinoid receptor agonists.

The incorporation of heterocyclic rings onto the indole scaffold is a powerful strategy to create hybrid molecules with novel biological activities. For instance, the fusion of a quinoline (B57606) ring to an indole moiety has led to the development of potent anti-tubulin agents. Similarly, the synthesis of indole-isoquinoline hybrids has resulted in compounds with broad-spectrum efficacy against numerous cancer cell lines. The combination of indole with other heterocyclic systems like pyrazoline, pyrimidine, and pyridine (B92270) has also been explored to generate compounds with significant antimicrobial potency.

Conceptualization of the Indole Scaffold as a Privileged Structure in Drug Design

The term "privileged structure" was coined to describe molecular scaffolds that are capable of binding to multiple, unrelated biological targets. The indole nucleus is a prime example of such a scaffold. Its prevalence in a wide range of natural products with diverse biological activities, from the anti-inflammatory drug indomethacin (B1671933) to the neurotransmitter serotonin, underscores its versatility.

The privileged nature of the indole scaffold can be attributed to several factors:

Structural Mimicry : The indole ring system can mimic the side chain of the amino acid tryptophan, allowing it to interact with a wide range of proteins that recognize this residue.

Versatile Binding Interactions : The indole nucleus can participate in various non-covalent interactions, including hydrogen bonding (via the N-H group), π-π stacking, and hydrophobic interactions. This allows it to bind to diverse receptor pockets.

Synthetic Tractability : The indole ring is synthetically versatile, allowing for the introduction of a wide array of substituents at various positions. This facilitates the generation of large libraries of analogues for screening and optimization.

Favorable Physicochemical Properties : The indole scaffold generally possesses good drug-like properties, making it a favorable starting point for drug discovery programs.

The ability of the indole scaffold to serve as a template for the design of ligands for a multitude of receptors has been exploited in the development of drugs targeting G-protein coupled receptors (GPCRs), enzymes, and ion channels. The judicious modification of the indole core has proven to be a fruitful strategy for the discovery of novel therapeutic agents for a wide range of diseases, including cancer, infectious diseases, and neurological disorders.

Influence of Conformational Preferences and Steric Effects on Activity

The three-dimensional shape of a molecule is a critical determinant of its biological activity. For flexible molecules like many indole-based analogues, the preferred conformation in solution and at the receptor binding site can significantly impact potency.

Conformational restriction is a powerful strategy in drug design to lock a molecule into its bioactive conformation, thereby increasing its affinity for the target and potentially improving its selectivity. For example, the synthesis of conformationally constrained tricyclic indole-3-carboxamides led to potent CB1 cannabinoid receptor agonists. The biological activity was found to be dependent on the absolute configuration of the chiral center in the tricyclic ring, highlighting the importance of a precise three-dimensional arrangement of functional groups.

Steric effects also play a crucial role in determining the activity of indole-based analogues. The size and shape of substituents can influence how a molecule fits into a binding pocket. As discussed earlier, methyl substitutions on the indole ring can introduce steric hindrance that weakens certain chemical reactions. In the context of selective serotonin reuptake inhibitors, the stereochemistry of a cyclopropane (B1198618) ring attached to the indole nucleus was found to be critical, with the trans isomers having significantly higher affinity than the cis isomers. This suggests that the spatial arrangement of the substituents is crucial for optimal interaction with the serotonin transporter.

The interplay between conformational preferences and steric effects is complex and often requires a combination of experimental techniques, such as NMR spectroscopy, and computational modeling to elucidate the bioactive conformation and guide the design of more potent and selective analogues.

Computational Chemistry and in Silico Approaches in Indole Analogues Research

Molecular Docking Studies for Target Identification and Ligand Binding Mode Prediction

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a target protein. This technique is instrumental in identifying potential biological targets and elucidating the binding mechanisms of indole (B1671886) analogues.

In one study, a series of newly synthesized heterocyclic compounds based on an indole moiety, including compound 12 (3-(1H-indol-3-yl)-6-phenyl-3H,4H- nih.govmdpi.comdithiolo [3,4-b]thiopyran-4-one), underwent molecular docking analysis. nih.gov These compounds were docked against the active sites of UDP-N-acetylmuramatel-alanine ligase (MurC) and human lanosterol (B1674476) 14α-demethylase to evaluate their potential as antimicrobial agents. The results indicated that all the synthesized compounds were effectively accommodated within the active site of the target enzymes. nih.gov

Another research effort focused on designing non-competitive antagonists for the GluK2 receptor, a type of ionotropic glutamate (B1630785) receptor. researchgate.net In this context, Indole-based analog 12 (1-ethyl-5-methoxy-2-(2-thienyl)-3-(N-methyl-N-methoxycarbamoyl)indole) was synthesized and its interaction with the GluK2 receptor was modeled. The docking studies suggested that this analog binds to a pocket located within the transduction domain of a single receptor subunit. researchgate.net

Understanding the network of non-covalent interactions between a ligand and its protein target is crucial for explaining binding affinity and specificity. These interactions typically include hydrogen bonds, hydrophobic interactions, and pi-stacking.

For the series of indole compounds evaluated as potential antimicrobial agents, molecular docking revealed that the interactions with the target enzymes' active sites were mediated through hydrogen bonds and pi-stacked interactions. nih.gov In the case of This compound (1-ethyl-5-methoxy-2-(2-thienyl)-3-(N-methyl-N-methoxycarbamoyl)indole) and its interaction with the GluK2 receptor, a detailed analysis of the binding mode was performed. researchgate.net The interactions between this analog and the amino acid residues of the GluK2 receptor's binding pocket were identified, providing a structural basis for its antagonist activity. researchgate.net

| Compound | Target Protein | Interacting Residues | Interaction Type |

|---|---|---|---|

| 1-ethyl-5-methoxy-2-(2-thienyl)-3-(N-methyl-N-methoxycarbamoyl)indole | GluK2 Receptor | Not specified in abstract | Hydrogen Bonding, Hydrophobic Interactions |

Molecular Dynamics (MD) Simulations for System Stability and Conformational Changes

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations are employed to assess the stability of the ligand-receptor complex over time and to observe conformational changes that may occur upon binding. This computational method is valuable for validating docking results and understanding the dynamic behavior of the system. nih.gov

The stability of the ligand within the binding pocket of the receptor is a key determinant of its potential efficacy. MD simulations can track the trajectory of the ligand and protein atoms over a set period, allowing for the calculation of parameters like root-mean-square deviation (RMSD) to assess the stability of the complex. nih.gov This analysis confirms whether the interactions predicted by docking are maintained in a dynamic, more realistic environment. However, specific studies detailing MD simulations for a compound identified as "this compound" were not available in the provided search results.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. nih.gov These methods can calculate parameters such as HOMO-LUMO energy gaps, electrostatic potential, and charge distribution, which are important for understanding a molecule's reactivity and interaction capabilities. jocpr.comresearchgate.net DFT studies on indole and its isomers have been used to determine their relative stabilities and structural properties. jocpr.comresearchgate.net While DFT is a powerful tool for characterizing indole analogues, specific quantum chemical calculation data for "this compound" were not detailed in the reviewed literature.

Virtual Screening Techniques for Novel Lead Identification and Optimization

Virtual screening is a computational strategy used to search large libraries of compounds to identify those that are most likely to bind to a drug target. nih.govmdpi.com This approach can significantly reduce the time and cost associated with the initial stages of drug discovery. mdpi.com Ligand-based and structure-based virtual screening are common methods used to discover novel indole derivatives. acs.orgresearchgate.net For example, virtual screening has been successfully employed to identify indole derivatives as potent inhibitors of targets like DNA gyrase and β-secretase (BACE1). acs.orgresearchgate.net While these studies underscore the utility of virtual screening in indole-based drug discovery, the literature reviewed did not specify that a compound named "this compound" was itself discovered through a virtual screening campaign.

Q & A

Q. What synthetic methodologies are recommended for the preparation of indole-based analog 12, and how can purity and structural integrity be validated?

Methodological Answer: The synthesis of this compound typically involves multi-step organic reactions, such as Fischer indole synthesis or palladium-catalyzed cross-coupling, under inert atmospheric conditions. Post-synthesis, purity is assessed via high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC), while structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS). Ensure reaction optimization by varying catalysts, solvents, and temperatures to maximize yield .

Q. Which in vitro assays are most suitable for initial biological evaluation of this compound, and what controls are essential?

Methodological Answer: Begin with cell viability assays (e.g., MTT or resazurin assays) using cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous controls (e.g., HEK293). Include dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin). For specificity, assess enzymatic targets (e.g., kinases) via fluorometric or colorimetric assays. Normalize data to vehicle-treated controls and validate reproducibility across triplicate experiments .

Q. How should researchers design a preliminary structure-activity relationship (SAR) study for this compound?

Methodological Answer: Modify key functional groups (e.g., substituents on the indole ring or side chains) and compare bioactivity across analogs. Use computational tools (e.g., molecular docking with AutoDock Vina) to predict binding affinities. Pair computational data with experimental IC50 values from dose-response assays. Prioritize analogs showing ≥50% activity improvement over the parent compound for further optimization .

Advanced Research Questions

Q. How can contradictory results in the bioactivity of this compound across different experimental models be systematically resolved?

Methodological Answer: Contradictions may arise from variations in cell line genotypes, assay conditions, or compound solubility. Conduct meta-analysis of raw data (e.g., via ANOVA with post-hoc Tukey tests) to identify confounding variables. Validate findings using orthogonal assays (e.g., apoptosis via flow cytometry vs. caspase-3 activity assays). Replicate studies in independent labs and document batch-to-batch compound variability using HPLC .

Q. What advanced techniques are recommended to elucidate the mechanism of action (MoA) of this compound?

Methodological Answer: Employ transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify differentially expressed pathways. Combine with CRISPR-Cas9 knockout models to validate target genes. For real-time MoA analysis, use live-cell imaging (e.g., confocal microscopy with fluorescent probes for apoptosis or autophagy). Cross-reference findings with public databases (e.g., ChEMBL, PubChem) to identify analogous MoAs .

Q. How can researchers establish predictive QSAR models for this compound derivatives?

Methodological Answer: Curate a dataset of ≥50 derivatives with validated bioactivity data. Use cheminformatics software (e.g., MOE, Schrödinger) to calculate molecular descriptors (e.g., logP, polar surface area). Train machine learning models (e.g., random forest, SVM) using 80% of the data, reserving 20% for validation. Optimize models via cross-validation (k-fold) and report metrics (R², RMSE). Validate top-performing models with synthetic analogs .

Q. What statistical approaches are critical for analyzing dose-dependent synergistic effects of this compound in combination therapies?

Methodological Answer: Use the Chou-Talalay combination index (CI) method, where CI <1 indicates synergy. Perform isobologram analysis to quantify interactions. Validate synergy via Bliss independence or Loewe additivity models. Ensure statistical power (α=0.05, β=0.2) by calculating sample sizes a priori. Use non-linear regression (e.g., GraphPad Prism) to model dose-response surfaces .

Q. How can researchers assess the long-term stability and degradation pathways of this compound under physiological conditions?

Methodological Answer: Conduct accelerated stability studies (40°C/75% RH for 6 months) and analyze degradation products via LC-MS. Use forced degradation (acid/base hydrolysis, oxidative stress) to identify labile functional groups. Quantify stability in plasma (37°C, 24h) using ultracentrifugation followed by LC-MS/MS. Compare degradation kinetics (Arrhenius plots) to predict shelf-life .

Q. What in vivo models are most appropriate for evaluating the translational potential of this compound?

Methodological Answer: Use patient-derived xenograft (PDX) models for oncology studies or transgenic models (e.g., APP/PS1 for Alzheimer’s). Monitor pharmacokinetics (PK) via serial blood sampling (LC-MS/MS for AUC, Cmax, t½). Include toxicity endpoints (e.g., ALT/AST levels, histopathology). For CNS targets, assess blood-brain barrier penetration using in situ perfusion models .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.